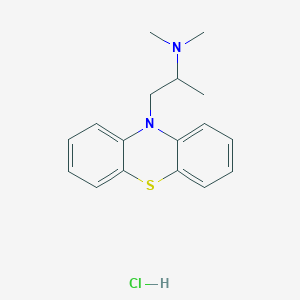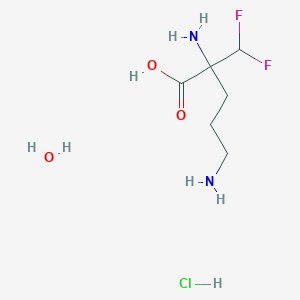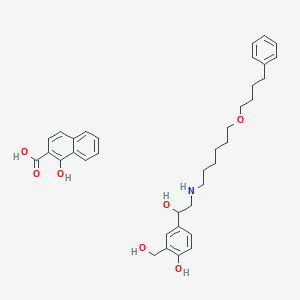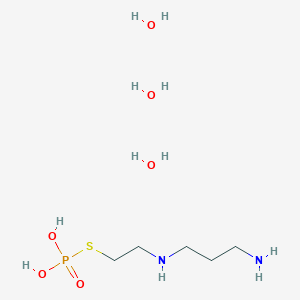
Promethazine hydrochloride
Vue d'ensemble
Description
Promethazine hydrochloride is a first-generation antihistamine used for the treatment of allergic conditions, nausea and vomiting, and motion sickness . It works by preventing the effects of a substance called histamine, which is produced by the body . It is also used as a sedative or sleep aid . Promethazine is a phenothiazine derivative which differs structurally from the antipsychotic phenothiazines by the presence of a branched side chain and no ring substitution .
Synthesis Analysis
Promethazine hydrochloride synthesis involves a sequence of steps including the reaction of phenothiazine with toluene and potassium hydroxide in a reaction vessel, followed by heating and backflow . The reaction mixture is then retained in the reaction coil for a specific time, dispensed into the detection flow cell to obtain the response at a suitable wavelength, and finally rinsed by deionized water .Molecular Structure Analysis
Promethazine is a phenothiazine derivative with a molecular formula of C17H20N2S and a molar mass of 284.42 g/mol . It differs structurally from the antipsychotic phenothiazines by the presence of a branched side chain and no ring substitution .Chemical Reactions Analysis
Promethazine hydrochloride undergoes oxidative coupling reactions with aniline in an acidic medium . The reaction follows a first-order model and rate constants were determined across different temperatures . Another study showed that promethazine hydrochloride undergoes oxidation by sodium N-bromo-benzene-sulphonamide in an acidic medium .Applications De Recherche Scientifique
1. Flow-Injection Determination in Pharmaceutical Formulations and Human Urine Promethazine Hydrochloride (PM) is used in ionophore-based potentiometric sensors for the flow-injection determination in pharmaceutical formulations and human urine . The sensor based on β-CD, bis (2-ethylhexyl) adipate (BEHA) and tetrakis (4-chlorophenyl) borate (KTPB) exhibited the best performance among the eighteen sensor compositions that were tested .
Antihistamine and Antiemetic Medication
Promethazine Hydrochloride is a phenothiazine derivative. It is a first-generation H1 receptor antagonist, antihistamine, and antiemetic medication and can also have strong sedative effects . The function of PM is to block histamine H1 receptors without blocking the secretion of histamine .
Taste Masking
Promethazine Hydrochloride, a potent H1-histamine blocker widely used to prevent motion sickness, dizziness, nausea, and vomiting, has a bitter taste . In a study, taste masked PM nanocapsules (NCs) were prepared using an interfacial polycondensation technique . The in vitro release study of the PMZ-loaded NCs displayed a 0.91 ± 0.02% release of PMZ after 10 min using artificial saliva as the dissolution media, indicating excellent taste masked particles .
4. Alleviating Symptoms of Space Motion Sickness Comparable 50-mg injections of Promethazine have also been found effective in alleviating symptoms of space motion sickness .
5. Sensing Promethazine Hydrochloride in Biological Fluids A new spectrophotometric method for sensing Promethazine Hydrochloride in its pharmaceutical formulation and in biological fluids using copper nanoparticles (CuNPs) has been developed .
Mécanisme D'action
Target of Action
Promethazine hydrochloride primarily targets histamine H1 receptors , post-synaptic mesolimbic dopamine receptors , alpha-adrenergic receptors , muscarinic receptors , and NMDA receptors . These targets play crucial roles in allergic reactions, pain, sedation, nausea, and vomiting .
Mode of Action
Promethazine hydrochloride acts as an antagonist to these receptors . The antihistamine action is used to treat allergic reactions . Antagonism of muscarinic and NMDA receptors contributes to its use as a sleep aid, as well as for anxiety and tension .
Biochemical Pathways
Promethazine hydrochloride affects several biochemical pathways due to its broad receptor antagonism. It is predominantly metabolized to promethazine sulfoxide, and minorly to desmethylpromethazine and a hydroxy metabolite . Hydroxylation of promethazine is predominantly mediated by CYP2D6 .
Pharmacokinetics
Promethazine hydrochloride is almost completely absorbed from the gut and metabolized by hydroxylation (involving the hepatic enzyme CYP 2D6) and sulphoxidation in the liver, leading to a bioavailability of 25% and a peak concentration at 2–4 h . The peak is at 2 h after intramuscular (IM) administration. The elimination half-life is 12–15 h .
Result of Action
The most prominent effect of Promethazine hydrochloride at the cellular level is drowsiness . Other effects include sedation, somnolence, blurred vision, dizziness, confusion, disorientation, and extrapyramidal symptoms .
Action Environment
Environmental factors such as temperature and light can influence the action, efficacy, and stability of Promethazine hydrochloride. For instance, thermal and photolytic degradation studies have shown that Promethazine hydrochloride can degrade under certain conditions . Furthermore, the formulation of Promethazine hydrochloride, such as in transdermal patches or fast dissolving sublingual films, can also affect its action and efficacy .
Safety and Hazards
Promethazine hydrochloride can cause side effects that may impair your thinking or reactions. It should not be given to a child younger than 2 years old as it can cause severe breathing problems or death in very young children . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .
Propriétés
IUPAC Name |
N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPDBLUZJRXNNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2S.ClH, C17H21ClN2S | |
| Record name | PROMETHAZINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20957 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021192 | |
| Record name | Promethazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Promethazine hydrochloride is an odorless white to faint yellow crystalline powder. Bitter taste. A 10% solution in water has a pH of 3.5-5.0. (NTP, 1992) | |
| Record name | PROMETHAZINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20957 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |
| Record name | PROMETHAZINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20957 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Promethazine Hydrochloride | |
CAS RN |
58-33-3 | |
| Record name | PROMETHAZINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20957 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Promethazine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Promethazine hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROMETHAZINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757301 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PROMETHAZINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231688 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10H-Phenothiazine-10-ethanamine, N,N,.alpha.-trimethyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Promethazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Promethazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROMETHAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R61ZEH7I1I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
446 to 450 °F (decomposes) (NTP, 1992) | |
| Record name | PROMETHAZINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20957 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Promethazine hydrochloride?
A1: Promethazine hydrochloride primarily acts as a competitive antagonist at histamine H1 receptors. [] This means it binds to these receptors, preventing histamine from binding and exerting its effects. []
Q2: What are the downstream effects of Promethazine hydrochloride binding to H1 receptors?
A2: By blocking H1 receptors, Promethazine hydrochloride reduces the effects of histamine, which include smooth muscle contraction, vasodilation, and increased capillary permeability. This leads to its antihistaminic, sedative, anti-motion sickness, antiemetic, and anticholinergic effects. [, ]
Q3: What is the molecular formula and weight of Promethazine hydrochloride?
A3: Promethazine hydrochloride has a molecular formula of C17H20N2S·HCl and a molecular weight of 319.87 g/mol. []
Q4: Is there any spectroscopic data available regarding Promethazine hydrochloride?
A4: Several studies utilize various spectroscopic techniques for analysis, including:
- UV-Vis Spectrophotometry: Used for quantification in pharmaceutical formulations based on characteristic absorption wavelengths. [, , ]
- Near-Infrared Spectrometry: Employed for simultaneous determination of Promethazine hydrochloride with other compounds. []
Q5: What is known about the stability of Promethazine hydrochloride in intravenous solutions?
A5: Promethazine hydrochloride's stability in sodium chloride 0.9% solution has been investigated. Shelf-life was determined under various light and temperature conditions, showing degradation under UV and fluorescent light. []
Q6: Has the compatibility of Promethazine hydrochloride with other drugs during Y-site administration been studied?
A6: Yes, studies demonstrate the physical compatibility and chemical stability of Promethazine hydrochloride with metoclopramide hydrochloride and palonosetron hydrochloride during simulated Y-site administration. []
Q7: Are there alternative bases to traditional suppository bases for Promethazine hydrochloride formulations?
A7: Research suggests Irvingia gabonensis seed fat extract (dika fat) shows promise as a suppository base, exhibiting favorable physicochemical properties compared to cocoa butter, macrogol, and beeswax. []
Q8: Does the available research discuss the catalytic properties of Promethazine hydrochloride?
A8: The provided research papers primarily focus on the pharmaceutical applications of Promethazine hydrochloride, and do not delve into its catalytic properties.
Q9: Is there any information available on the computational chemistry studies related to Promethazine hydrochloride?
A9: The provided papers primarily focus on experimental analysis and do not include computational studies on Promethazine hydrochloride.
Q10: Does the research explore the structure-activity relationship of Promethazine hydrochloride and its derivatives?
A10: The provided research primarily focuses on Promethazine hydrochloride itself and does not delve into the SAR of its derivatives.
Q11: How does light exposure impact the stability of Promethazine hydrochloride?
A11: Studies show that Promethazine hydrochloride is susceptible to photodegradation. Exposure to UV and fluorescent light significantly reduce its shelf-life. [, ]
Q12: What strategies are explored for improving the bioavailability of Promethazine hydrochloride?
A12: Researchers have investigated transdermal drug delivery systems, specifically patches and gels, as a means to enhance Promethazine hydrochloride bioavailability by bypassing first-pass metabolism. [, ]
Q13: What types of polymers have been investigated for use in Promethazine hydrochloride transdermal patches?
A13: Hydropropyl methylcellulose (HPMC) polymers, particularly HPMC E5, HPMC E50, and HPMC E15, have been explored as potential matrix-forming agents in Promethazine hydrochloride transdermal patches. []
Q14: Are there formulations of Promethazine hydrochloride that offer faster disintegration and dissolution?
A14: Research highlights the successful development of Promethazine hydrochloride orally disintegrating tablets, offering significantly faster disintegration and dissolution compared to conventional tablets. []
Q15: Does the research discuss SHE regulations specific to Promethazine hydrochloride?
A15: The research papers primarily focus on analytical methods, formulations, and efficacy, and do not delve into specific SHE regulations related to Promethazine hydrochloride.
Q16: What is the bioavailability of Promethazine hydrochloride when administered orally?
A16: Despite having high permeability, the absolute oral bioavailability of Promethazine hydrochloride is only around 25% due to significant first-pass metabolism in the liver. [, ]
Q17: Has the bioequivalence of different Promethazine hydrochloride formulations been investigated?
A17: Yes, a human study compared the pharmacokinetic profiles of Promethazine hydrochloride suppositories (polyethylene glycol and cocoa butter-white wax based) and oral syrup, demonstrating bioequivalence between the syrup and polyethylene glycol suppositories. []
Q18: Are there any animal studies on the use of Promethazine hydrochloride for local anesthesia?
A18: While not specifically mentioned in the provided abstracts, one study mentions that the topical anesthetic value of Promethazine hydrochloride has been recognized and utilized for some time. []
Q19: Has Promethazine hydrochloride been investigated for its potential to reduce agitation in children during traumatic ocular examinations?
A19: Yes, a clinical trial found that administering Promethazine hydrochloride cough syrup to children before traumatic ocular examinations significantly reduced agitation levels compared to a placebo group. []
Q20: What is the effectiveness of combining Promethazine hydrochloride with cinepazide maleate in treating acute vertigo?
A20: Clinical studies indicate that this combination therapy demonstrates significant efficacy in managing acute vertigo, leading to faster symptom relief and improved quality of life compared to cinepazide maleate alone. [, ]
Q21: Does the research address the development of resistance to Promethazine hydrochloride?
A21: The provided research primarily focuses on analytical methods, formulations, and immediate effects, and does not delve into the development of resistance to Promethazine hydrochloride.
Q22: What are the potential risks associated with improper administration of Promethazine hydrochloride?
A22: While not extensively discussed in these abstracts, one study mentions that improper dilution or rapid administration of Promethazine hydrochloride can cause irreversible tissue damage, especially in cases of perivascular extravasation or unintentional intraarterial injection. []
Q23: What toxicological studies have been conducted on Promethazine hydrochloride?
A23: A comprehensive study by the National Toxicology Program (NTP) investigated the toxicology and carcinogenicity of Promethazine hydrochloride in rats and mice through long-term oral administration. []
Q24: What were the findings of the NTP study on the potential carcinogenicity of Promethazine hydrochloride?
A24: The NTP study found no evidence of carcinogenic activity in either rats or mice receiving Promethazine hydrochloride at the tested doses and durations. []
Q25: Are there efforts to develop targeted delivery systems for Promethazine hydrochloride?
A25: One study explored mucoadhesive microspheres of Promethazine hydrochloride for intranasal delivery, aiming to bypass first-pass metabolism and enhance its therapeutic efficacy for hypercholesterolemia. []
Q26: Does the research explore any biomarkers related to Promethazine hydrochloride's efficacy or safety?
A26: The provided research focuses on analytical methods, formulations, and clinical applications, and does not explore biomarkers associated with Promethazine hydrochloride.
Q27: What analytical techniques are commonly used to quantify Promethazine hydrochloride?
A27: Several methods are employed for quantifying Promethazine hydrochloride, including:
- High-Performance Liquid Chromatography (HPLC): Widely used for both single and multi-component analysis in various matrices, including pharmaceuticals and biological samples. [, , , , , ]
- Gas Liquid Chromatography (GLC): Employed with an electrolytic conductivity detector for separating and quantifying Promethazine hydrochloride in pharmaceutical formulations. [, ]
- Spectrophotometry: Utilized for quantifying Promethazine hydrochloride based on its characteristic absorption spectra after specific chemical reactions. [, , , , , ]
- Flame Emission Spectrophotometry: Employed for quantifying Promethazine hydrochloride after its reaction with potassium dichromate, which enhances potassium emission intensity. []
- Resonance Light Scattering Technique: Offers high sensitivity in quantifying Promethazine hydrochloride by measuring the enhanced light scattering of a dye (Eosin B) in its presence. []
- Chemiluminescence Detection: Used in flow injection analysis, where the chemiluminescent reaction between Promethazine hydrochloride and cerium (IV) enables its detection. []
- Nephelometric Titration: A highly accurate method based on the formation of a Promethazine hydrochloride-tetraphenylboron colloid, the turbidity of which changes during titration with sodium tetraphenylboron. []
- Anodic Stripping Voltammetry: Involves pre-concentrating Promethazine hydrochloride on the surface of a modified electrode before stripping it off, generating a current proportional to its concentration. []
Q28: Does the research discuss the environmental impact or degradation pathways of Promethazine hydrochloride?
A28: The provided research primarily focuses on the pharmaceutical aspects and analytical techniques related to Promethazine hydrochloride and doesn't include information about its environmental impact or degradation.
Q29: What parameters are typically considered when validating analytical methods for Promethazine hydrochloride?
A30: Analytical methods employed for Promethazine hydrochloride quantification undergo rigorous validation, ensuring accuracy, precision (repeatability and reproducibility), linearity, range, limit of detection (LOD), limit of quantification (LOQ), specificity, and robustness. [, , , , , , , , , , , , , , , , , , ] These parameters ensure the method's suitability for its intended purpose.
Q30: How is the quality of Promethazine hydrochloride raw material and finished products ensured?
A31: Quality control measures involve adherence to strict pharmacopoeial standards and guidelines. Various tests are conducted throughout the manufacturing process to ensure the identity, purity, potency, and stability of Promethazine hydrochloride raw material and finished products. [, , , ]
Q31: Does Promethazine hydrochloride elicit any significant immunological responses?
A31: The provided research primarily focuses on Promethazine hydrochloride's pharmacological properties, analytical techniques, and formulations, without specific details on its potential to induce immunological responses.
Q32: Does the research provide insights into Promethazine hydrochloride's interactions with drug transporters or metabolizing enzymes?
A33: While the research acknowledges the significant first-pass metabolism of Promethazine hydrochloride, it doesn't delve into specific interactions with drug transporters or detail the enzymes involved in its metabolism. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















